2-(4-Methylcyclohexyl)prop-2-en-1-ol
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Overview
Description
2-(4-Methylcyclohexyl)prop-2-en-1-ol is a chemical compound that belongs to the family of cyclohexyl compounds. It is also known as MCHP and has a molecular formula of C10H18O. This compound has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Aggregation Pheromone in Insects
1-Methylcyclohex-2-en-1-ol, a compound similar in structure to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, has been identified as an aggregation pheromone in the Douglas-fir beetle. Bioassays demonstrate its effectiveness in increasing the arrestment and stridulation of male beetles, as well as in enhancing trap catches of flying beetles (Libbey, Oehlschlager, & Ryker, 1983).
Photocycloaddition Reactions
2-Acylcyclohex-2-enones, closely related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, undergo photocycloaddition reactions. These reactions lead to the formation of diacylcyclobutene derivatives and benzopyranones, demonstrating potential applications in synthetic organic chemistry (Ferrer & Margaretha, 2001).
Hydrocarbonylation to Produce Alcohols
The hydrocarbonylation of prop-2-ene-1-ol, which shares a functional group with 2-(4-Methylcyclohexyl)prop-2-en-1-ol, primarily produces butane-1,4-diol and 2-methylpropan-1-ol. This reaction, catalyzed by rhodium triethylphosphine complexes, suggests potential industrial applications in alcohol production (Simpson et al., 1996).
Synthesis of Polyhydroxyurethanes
4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one, structurally similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, has been synthesized and used to create polyhydroxyurethanes. These polyhydroxyurethanes display promising properties, such as a range of glass transition temperatures and high molecular weight, indicating potential applications in materials science (Benyahya et al., 2011).
properties
CAS RN |
15714-13-3 |
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Product Name |
2-(4-Methylcyclohexyl)prop-2-en-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
InChI Key |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
Canonical SMILES |
CC1CCC(CC1)C(=C)CO |
synonyms |
(1α,4α)-p-Menth-8(10)-en-9-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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